molecular formula C18H20FNO3S B2750473 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide CAS No. 1795299-65-8

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

Cat. No. B2750473
CAS RN: 1795299-65-8
M. Wt: 349.42
InChI Key: FGJPKHRPRCDCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide, also known as FLEA, is a compound used in scientific research to study the mechanism of action of certain drugs. FLEA is a thioamide derivative of acetamide and is synthesized using a specific method.

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibitors

Compounds similar to "2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide" have been designed and synthesized for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for antidiabetic drugs. For example, 2-(4-methoxyphenyl) ethyl] acetamide derivatives showed promising PTP1B inhibitory activity, correlating well with docking studies and in vivo antidiabetic activity in models (Saxena et al., 2009).

Herbicide Metabolism

Research on chloroacetamide herbicides and their metabolites has provided insights into the metabolism of these compounds in human and rat liver microsomes, revealing complex metabolic pathways that involve the formation of DNA-reactive compounds. This study underscores the importance of understanding the metabolic fate of chemical compounds for assessing their safety and efficacy (Coleman et al., 2000).

Crystal Structure and Anion Coordination

The study of amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, for their spatial orientations in anion coordination highlights the potential applications of similar compounds in the design of molecular materials with specific geometric configurations. These materials could have applications in catalysis, molecular recognition, and sensor design (Kalita & Baruah, 2010).

Pharmaceutical Analysis

Compounds with functionalities similar to the query compound have been used as fluorogenic labeling reagents for the analysis of carboxylic acid salts in pharmaceutical formulations. This application demonstrates the potential of such compounds in analytical chemistry for the sensitive and selective detection of drug components (Gatti et al., 1996).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-22-16-6-4-3-5-15(16)17(23-2)11-20-18(21)12-24-14-9-7-13(19)8-10-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPKHRPRCDCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CSC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.